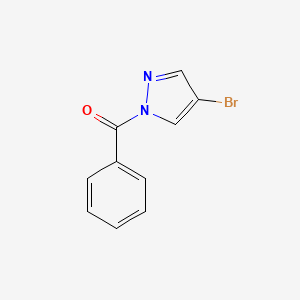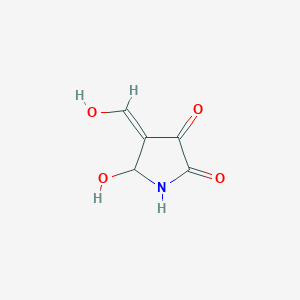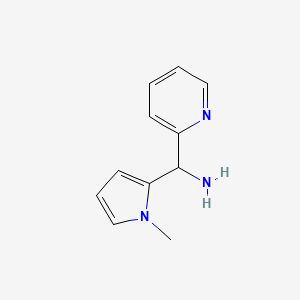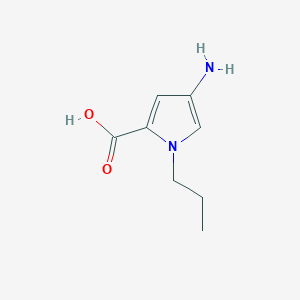![molecular formula C7H10N2O2 B12875235 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features a fused pyrrole and imidazole ring system. This compound is of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be achieved through various methods. One common approach involves the cyclocondensation of pyrrole-2-carboxylic acid with aniline derivatives and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . Another method includes the use of post-Ugi cascade reactions, which are versatile and efficient for constructing highly functionalized pyrrole-imidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysts such as Rhodium (Rh), Palladium (Pd), Nickel (Ni), Gold (Au), and Copper (Cu) to direct C2-H functionalizations of indole or pyrrole . These methods are advantageous due to their high yields and relatively simple operating procedures.
化学反応の分析
Types of Reactions
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyldiimidazole (CDI), phosgene, thiophosgene, and various transition metal catalysts . Reaction conditions often involve microwave irradiation, which provides mild reaction conditions and good yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can produce reduced derivatives of the compound.
科学的研究の応用
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It acts as an antagonist for various biological targets, including TNF-α and CNS depressants.
Industry: It is used in the development of optoelectronic devices due to its unique photophysical properties.
作用機序
The mechanism of action of 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This regulation is crucial for its antiproliferative activities against cancer cells.
類似化合物との比較
Similar Compounds
Similar compounds include:
- Imidazol[1,5-a]indole-1,3-diones
- Pyrrolo[1,2-c]imidazole-1,3-diones
- 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-
Uniqueness
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its fused ring structure, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3 |
InChIキー |
XVBPRDKACDZZQV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2CCCN2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)


![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)


![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
